Product packaging for Uttroside B(Cat. No.:CAS No. 88048-09-3)

Uttroside B

Cat. No.: B12769887
CAS No.: 88048-09-3
M. Wt: 1215.3 g/mol
InChI Key: FJLUJBDSFBGOPL-YOKUEUOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uttroside B is a potent furostanol saponin isolated and characterized from the leaves of the plant Solanum nigrum Linn (commonly known as Black Nightshade) . This natural compound has emerged as a highly promising chemotherapeutic agent for liver cancer research, demonstrating remarkable efficacy in pre-clinical studies. It has received Orphan Drug designation from the US FDA for the treatment of hepatocellular carcinoma (HCC) . Mechanism of Action: this compound exhibits a multi-faceted mechanism of action against hepatic cancer cells. Its primary cytotoxic effect is achieved by inducing apoptosis, programmed cell death, through the down-regulation of key pro-survival signaling pathways, including MAPK and mTOR . Research also indicates that this compound induces pro-survival autophagy in cancer cells; consequently, its anti-tumor efficacy can be significantly enhanced when used in combination with autophagy inhibitors such as Chloroquine . Research Applications and Value: - Hepatocellular Carcinoma (HCC): this compound shows exceptional cytotoxicity against a broad panel of liver cancer cell lines (e.g., HepG2, Hep3B, SK-Hep1), irrespective of their HBV status . It has been demonstrated to be up to ten times more potent than Sorafenib, the first-line FDA-approved drug for HCC, in pre-clinical models . In vivo studies in murine xenograft models have confirmed its ability to drastically reduce tumor size, substantiated by biological safety data from acute and chronic toxicity studies . - Non-alcoholic Steatohepatitis (NASH): Recent investigations highlight this compound's potential in ameliorating pathological features of NASH, including steatosis, inflammation, and fibrosis. It also shows promise in halting the progression of NASH to HCC, positioning it as a propitious candidate drug molecule for these conditions . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H94O28 B12769887 Uttroside B CAS No. 88048-09-3

Properties

CAS No.

88048-09-3

Molecular Formula

C56H94O28

Molecular Weight

1215.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C56H94O28/c1-21(19-74-49-43(70)39(66)36(63)30(15-57)77-49)7-12-56(73)22(2)34-29(84-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)76-51-45(72)41(68)46(33(18-60)80-51)81-53-48(83-52-44(71)40(67)37(64)31(16-58)78-52)47(38(65)32(17-59)79-53)82-50-42(69)35(62)28(61)20-75-50/h21-53,57-73H,5-20H2,1-4H3/t21-,22+,23+,24+,25-,26+,27+,28-,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1

InChI Key

FJLUJBDSFBGOPL-YOKUEUOXSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Uttroside B

Botanical Origins and Distribution of Uttroside B

Primary Source Identification: Solanum nigrum Linn.

The primary and most well-documented botanical source of this compound is Solanum nigrum Linn., commonly known as black nightshade. google.comgoogle.comwikipedia.org This plant, a member of the Solanaceae family, has a long history of use in traditional medicine systems. google.comwikipedia.org Scientific investigations have confirmed the presence of this compound in various parts of the Solanum nigrum plant, particularly in the leaves. google.comgoogle.comonclive.comdrug-dev.com The compound is biosynthesized in the leaves, distinguishing it from other steroidal compounds like glycoalkaloids which are predominantly found in the berries. mpg.de

Documentation of Other Plant Species Containing this compound

While Solanum nigrum is the principal source, research has identified this compound in other plant species as well. These include Tribulus terrestris and Polianthes tuberosa. google.comgoogle.com Additionally, the compound has been reported in Capsicum annuum. evitachem.com The presence of this compound across different plant families highlights its distribution in the plant kingdom.

Comprehensive Strategies for Extraction and Purification

The isolation of high-purity this compound from its natural sources is a multi-step process that requires careful optimization of extraction and purification techniques.

Solvent Extraction Optimization Techniques for this compound

The initial step in isolating this compound involves solvent extraction from the plant material. Methanol (B129727) is a commonly used solvent for this purpose. google.comgoogle.com The dried and powdered leaves of Solanum nigrum are typically subjected to maceration in methanol to create a crude extract. google.com Further optimization of the extraction process has been explored using different ethanol (B145695) concentrations, with 90% ethanol being identified as effective for extracting Solanum alkaloids. asianpubs.org One optimized process involves adding a 10-fold amount of 90% ethanol and performing the extraction three times, each for a duration of three hours. asianpubs.org The resulting extract can then be further processed.

Chromatographic Separation Methods for High-Purity this compound

Following initial extraction, the crude extract, which contains a mixture of compounds, undergoes several stages of chromatographic separation to isolate this compound. This is a critical step to achieve high purity. evitachem.com

Column Chromatography: The methanolic extract is often first subjected to column chromatography using silica (B1680970) gel. google.comgoogle.com A gradient solvent system, such as hexane/chloroform and chloroform/methanol, is employed to fractionate the extract. google.comgoogle.com

Further Purification: To obtain pure this compound, a combination of multiple chromatographic techniques is often necessary. These can include:

Preparative Thin-Layer Chromatography (TLC) asianpubs.org

ODS (Octadecylsilane) Column Chromatography asianpubs.org

Sephadex LH-20 Column Chromatography asianpubs.org

High-Performance Liquid Chromatography (HPLC) evitachem.comasianpubs.org

The use of these varied chromatographic methods allows for the separation of this compound from other closely related compounds, such as Uttroside A, which can be challenging due to their structural similarities. wikipedia.org

Advanced Spectroscopic Approaches for Structural Elucidation

Once a purified sample of this compound is obtained, its chemical structure is confirmed using advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are crucial for determining the structure of this compound. evitachem.comresearchgate.net Specific chemical shifts in the ¹³C NMR spectrum, particularly for the hemiketal carbon C-22 at approximately 112.5 ppm, are characteristic of this compound and help differentiate it from similar compounds like Uttroside A. wikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental composition of this compound. google.comevitachem.com

Other Spectroscopic Techniques: Fourier-transform infrared spectroscopy (FTIR) may also be used to identify the functional groups present in the molecule. nih.gov

Through the combined application of these sophisticated extraction, purification, and analytical techniques, researchers can isolate and definitively identify this compound from its botanical sources.

Elucidation of the Biosynthetic Pathway of Uttroside B

Precursor Compounds in Steroidal Saponin (B1150181) Biosynthesis

The biosynthesis of all steroidal saponins (B1172615), including Uttroside B, originates from the isoprenoid pathway. semanticscholar.org The initial stages involve the synthesis of the C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), through the mevalonate (B85504) (MVA) pathway. semanticscholar.orgresearchgate.net These units are sequentially condensed to form the linear 30-carbon precursor, squalene. nih.gov

The key steps leading to the direct precursors of steroidal saponins are:

Cyclization of 2,3-Oxidosqualene : Squalene is first oxidized to 2,3-oxidosqualene. nih.govnih.gov This molecule represents a critical branch point in triterpenoid (B12794562) metabolism. In plants, it is cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the primary precursor for plant sterols. researchgate.netnih.gov

Formation of Cholesterol : Cycloartenol undergoes a series of enzymatic reactions to be converted into various phytosterols. nih.gov For the biosynthesis of steroidal saponins and glycoalkaloids in the Solanaceae family, cholesterol is the key starting precursor. mpg.denih.govmpg.denih.gov The biosynthetic pathway leading to steroidal compounds in nightshade plants, such as Solanum nigrum, begins with cholesterol. mpg.dempg.de Both steroidal glycoalkaloids and steroidal saponins share cholesterol as a common synthetic precursor. nih.govmdpi.com

Identification and Characterization of Key Biosynthetic Enzymes

Research into the biosynthesis of steroidal compounds in the Solanaceae family has identified a cluster of genes termed GLYCOALKALOID METABOLISM (GAME) genes, which encode the enzymes responsible for converting cholesterol into various specialized metabolites. mpg.depnas.org

Several GAME enzymes are pivotal in the early stages of the pathway leading to both this compound and steroidal glycoalkaloids.

GAME6, GAME8, and GAME11 : These three enzymes are responsible for the initial hydroxylation of cholesterol. mpg.de Their coordinated action leads to the formation of the furostanol-aglycone (16,22,26-trihydroxycholesterol). mpg.de This furostanol intermediate is a crucial branching point that can be directed towards the synthesis of either steroidal saponins or steroidal glycoalkaloids. mpg.denih.gov

GAME15 : This protein, identified as a cellulose (B213188) synthase-like protein, is an essential but non-catalytic component of the biosynthetic machinery. mpg.denih.gov Functional studies have shown that GAME15 acts as a scaffold protein. nih.govjst.go.jpbiopatrika.com It interacts with the catalytic enzymes GAME6, GAME8, and GAME11, likely organizing them into a metabolon on the endoplasmic reticulum membrane to facilitate efficient substrate channeling from cholesterol to the furostanol scaffold. mpg.dejst.go.jpbiopatrika.com The essentiality of GAME15 was demonstrated in knockout experiments; Solanum nigrum plants in which the GAME15 gene was silenced were unable to produce either steroidal saponins like this compound or steroidal glycoalkaloids. mpg.denih.gov

The divergence of the biosynthetic pathway occurs after the formation of the common furostanol scaffold. nih.gov While the enzymes GAME6, GAME8, GAME11, and the scaffold protein GAME15 are common to both pathways, subsequent enzymatic modifications determine the final product. mpg.denih.gov

In the leaves of S. nigrum, the furostanol scaffold is further glycosylated to form the furostanol-type steroidal saponin, this compound. nih.gov In contrast, in the berries, the same scaffold enters the steroidal glycoalkaloid pathway, which involves additional enzymes like GAME4 (a P450 enzyme) and GAME12 (an aminotransferase) for oxidation and transamination, respectively, to create the characteristic nitrogen-containing alkaloid structure. nih.govresearchgate.net

Evidence for this branching is supported by functional genomics. For instance, silencing the GAME4 gene in transgenic tomato plants resulted in the accumulation of this compound, indicating that blocking the glycoalkaloid pathway can redirect the metabolic flux towards saponin production. researchgate.net

Table 1: Key Enzymes and Proteins in the Biosynthetic Pathway of this compound
Enzyme/ProteinClassFunctionSubstrateProductReference
GAME6Cytochrome P450Catalyzes early hydroxylation steps in the pathway.CholesterolFurostanol-aglycone mpg.de
GAME8Cytochrome P450Catalyzes early hydroxylation steps in the pathway.Cholesterol mpg.de
GAME11Fe/2OG DioxygenaseCatalyzes early hydroxylation steps in the pathway.Cholesterol mpg.de
GAME15Cellulose Synthase-Like ProteinActs as a non-catalytic scaffold protein, organizing the enzyme complex. Essential for the biosynthesis of both steroidal saponins and glycoalkaloids.N/A (Scaffold)N/A (Facilitates reaction) mpg.denih.gov

Tissue-Specific Biosynthesis and Metabolite Profiling in Source Plants

The biosynthesis of steroidal compounds in Solanum nigrum is highly compartmentalized, demonstrating distinct metabolite profiles in different plant organs. mpg.dempg.de

Leaves : The leaves of S. nigrum are the primary site for the synthesis and accumulation of steroidal saponins. mpg.dempg.de The most significant and abundant of these saponins is this compound. mpg.dempg.denih.gov

Berries : In contrast, the berries (fruits) of the same plant produce and accumulate steroidal glycoalkaloids (SGAs), such as α-solasonine and α-solamargine. mpg.dempg.de

Preclinical Pharmacological Investigations of Uttroside B

In Vitro Cellular Efficacy Studies

Uttroside B has demonstrated significant antiproliferative and cytotoxic effects against various human liver cancer cell lines. nih.gov Research indicates that it is effective against these cell lines regardless of their Hepatitis B Virus (HBV) status. nih.govomrf.org Studies have shown that the HepG2 liver cancer cell line is particularly sensitive to this compound. nih.govresearchgate.net The compound's cytotoxic potency in HepG2 cells was found to be approximately ten to twelve times greater than that of sorafenib (B1663141), a standard FDA-approved drug for liver cancer. nih.govomrf.orgresearchgate.net The half-maximal inhibitory concentration (IC50) for this compound in HepG2 cells was reported to be 0.5 μM, whereas for sorafenib it was 5.8 μM. nih.govepo.org

While demonstrating high efficacy against liver cancer cells, this compound was found to be non-toxic to normal immortalized human hepatocytes (Chang Liver cells), with 70% of these cells remaining viable even at a concentration of 1250 nM. nih.govepo.org In contrast, high concentrations of sorafenib resulted in the death of these normal hepatocytes. researchgate.netnih.gov The mechanism of cell death induced by this compound in HepG2 cells involves apoptosis, characterized by morphological changes such as nuclear condensation and membrane blebbing. researchgate.netepo.org This apoptotic induction is achieved through the downregulation of the MAPK and mTOR signaling pathways. nih.govomrf.orgresearchgate.net

Table 1: Comparative IC50 Values in Liver Cancer Cell Line

Compound Cell Line IC50 (μM)
This compound HepG2 0.5 nih.govomrf.org
Sorafenib HepG2 5.8 nih.govomrf.org

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines from different origins. nih.gov Besides its pronounced effect on liver cancer cells, it exhibited varied levels of cytotoxicity against other cancer types. nih.gov The compound's efficacy, as measured by IC50 values after 72 hours of treatment, showed that different cell lines have varying sensitivities. nih.gov

Among the tested cell lines, liver cancer (HepG2) showed the highest sensitivity. nih.gov This was followed by lung cancer (A549), cervical cancer (HeLa), skin cancer (A375), breast cancer (MDA-MB-231), leukemia (HL60), and colon cancer (HCT-116) in decreasing order of sensitivity. nih.gov

Table 2: Cytotoxic Activity (IC50) of this compound in Various Human Cancer Cell Lines

Cell Line Cancer Type IC50 (μM)
HepG2 Liver Cancer 0.5 nih.gov
A549 Lung Cancer 1.0 nih.gov
HeLa Cervical Cancer 1.5 nih.gov
A375 Skin Cancer 1.6 nih.gov
MDA-MB-231 Breast Cancer 1.6 nih.gov
HL60 Leukemia 2.5 nih.gov
HCT-116 Colon Cancer 6.0 nih.gov

Studies have confirmed the potent anti-clonogenic potential of this compound. researchgate.net In vitro assays demonstrated that treatment with this compound leads to a drastic, dose-dependent reduction in both the number and size of colonies formed by HepG2 liver cancer cells. epo.org This indicates its effectiveness in inhibiting the survival and proliferation of single cancer cells into colonies. epo.org

Comparative studies have further revealed that this compound possesses a superior anti-clonogenic potential when compared to sorafenib. nih.govbiorxiv.orgresearchgate.net Treatment with this compound resulted in a more significant inhibition of colony formation than that observed with sorafenib, highlighting its robust ability to suppress the long-term proliferative capacity of cancer cells. nih.govbiorxiv.org

In Vivo Efficacy Assessments in Preclinical Animal Models

The in vivo antitumor efficacy of this compound has been validated in preclinical xenograft models of human hepatocellular carcinoma (HCC). nih.govdoaj.orgnih.gov In these studies, human HepG2 liver cancer cells were subcutaneously implanted in immunocompromised NOD-SCID mice to establish tumors. nih.govomrf.orgbiorxiv.org

Treatment with this compound resulted in a drastic and significant reduction in tumor volume and development compared to control groups. nih.govmdpi.comqbiomed.com The data from these murine models indicate that this compound holds a potent and augmented anti-HCC efficacy, which has been shown to be superior to that of sorafenib in a direct comparative study. nih.govbiorxiv.orgdoaj.org Histopathological analysis of the excised tumors from this compound-treated mice confirmed the induction of apoptosis within the tumor tissue. google.com These findings establish the chemotherapeutic efficacy of this compound against liver cancer in a living organism. omrf.orggoogle.com

Recent preclinical research has highlighted the therapeutic potential of this compound in the context of non-alcoholic steatohepatitis (NASH), a condition that can progress to HCC. researchgate.netbiorxiv.org Studies utilized murine models of NASH induced by a high-fat diet and a streptozotocin-induced steatohepatitis-derived HCC model in C57BL/6 mice. researchgate.netbiorxiv.orgbiorxiv.org

The findings reveal that this compound effectively ameliorates key pathological features of NASH, including steatosis (fat accumulation), hepatocyte ballooning, and inflammation. researchgate.netbiorxiv.org Furthermore, this compound was shown to hinder the development of fibrosis, a critical stage in the progression of liver disease. researchgate.netbiorxiv.org It also appeared to halt the progression from NASH to HCC in the relevant animal model. researchgate.netbiorxiv.org Mechanistically, this compound was observed to up-regulate the expression of autophagy markers and down-regulate α-SMA, an indicator of hepatic stellate cell activation, which is crucial in fibrosis development. researchgate.netbiorxiv.org These results suggest that this compound is a promising candidate for managing metabolic liver disorders like NASH and preventing its progression to cancer. researchgate.netbiomedicineonline.org

Abrogation of NASH Progression to Hepatocellular Carcinoma by this compound

Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by fat accumulation, inflammation, and liver injury. biorxiv.orgbiomedicineonline.org The progression of NASH can lead to chronic conditions such as fibrosis, cirrhosis, and ultimately increases the risk of developing hepatocellular carcinoma (HCC). biorxiv.orgresearchgate.net Preclinical studies have investigated the potential of this compound to halt this progression.

In a key study utilizing a streptozotocin-induced steatohepatitis-derived HCC mouse model, this compound demonstrated a significant ability to impede the advancement of NASH to HCC. biorxiv.orgresearchgate.net The administration of this compound was found to ameliorate the core pathological features of NASH, including steatosis (excessive fat accumulation), hepatocyte ballooning, and inflammation. biorxiv.orgresearchgate.net

Mechanistically, this compound appears to exert its effects through multiple pathways. It was observed to hinder the development of fibrosis, a critical step in the progression to HCC. biorxiv.orgresearchgate.net This anti-fibrotic effect was substantiated by Nanostring n-Counter analysis in the NASH-induced HCC mouse model. researchgate.net The compound was found to down-regulate the expression of α-SMA (alpha-smooth muscle actin), a key protein indicating the activation of hepatic stellate cells, which are central to the development of liver fibrosis. biorxiv.orgresearchgate.net Furthermore, this compound modulates critical signaling pathways involved in fibrogenesis, including the down-regulation of TGF-β and PDGF signaling and pathways related to extracellular matrix (ECM) and collagen biosynthesis. biorxiv.org

The compound also influences autophagy, a cellular self-digestive process. biorxiv.orgresearchgate.net Studies showed that this compound up-regulates the expression of autophagy markers such as ATG7, Beclin-1, and LC-III in the liver tissue of the animal models. biorxiv.orgresearchgate.net This modulation of autophagy, along with the up-regulation of PPAR signaling, is believed to contribute to its therapeutic effects against NASH and its progression. biorxiv.org In vitro experiments using HepG2 cells also showed that this compound treatment effectively reduced the accumulation of lipid droplets, a hallmark of steatosis, and activated AMPK signaling, which led to the down-regulation of FASN, a key enzyme in lipogenesis. biomedicineonline.org These findings collectively suggest that this compound can effectively alleviate NASH and abrogate its progression to hepatocellular carcinoma. biorxiv.orgresearchgate.net

Table 1: Effect of this compound on Key Markers in NASH Progression to HCC
Molecular Marker/PathwayEffect of this compoundAssociated Pathological ProcessReference
α-SMADown-regulationHepatic Stellate Cell Activation / Fibrosis biorxiv.orgresearchgate.net
ATG7, Beclin-1, LC-IIIUp-regulationAutophagy biorxiv.orgresearchgate.net
TGF-β SignalingDown-regulationFibrogenesis biorxiv.org
PDGF SignalingDown-regulationFibrogenesis biorxiv.org
PPAR SignalingUp-regulationLipid Metabolism biorxiv.org
FASNDown-regulationLipogenesis biomedicineonline.org

Evaluation of Chemosensitizing Properties of this compound

Chemosensitization is a strategy to augment the efficacy of standard chemotherapy drugs, potentially allowing for lower doses and mitigating toxic side effects. This compound has been evaluated as a chemosensitizer, particularly in combination with sorafenib, a multi-kinase inhibitor and a standard first-line treatment for advanced hepatocellular carcinoma. researchgate.netrjpbr.com

Preclinical studies have demonstrated that this compound can significantly enhance the cytotoxic effects of sorafenib against HCC cells. rjpbr.com In vitro experiments using HepG2 and Huh7 liver cancer cell lines showed that the combination of this compound and sorafenib resulted in augmented cytotoxicity compared to sorafenib monotherapy. rjpbr.com This suggests that this compound sensitizes the cancer cells to the therapeutic action of sorafenib. researchgate.net

The mechanism underlying this chemosensitizing effect involves the enhanced induction of apoptosis. rjpbr.com The combination treatment was shown to inhibit the proliferation of liver cancer cells more effectively by activating the caspase cascade. rjpbr.com Specifically, the combined regimen led to an increased activation of caspases 7 and 3, culminating in the cleavage of PARP (Poly (ADP-ribose) polymerase), a key event in the execution phase of apoptosis. rjpbr.com

Notably, this compound itself is significantly more potent than sorafenib against the HepG2 liver cancer cell line, with an IC50 value of approximately 0.5 μM, which is about ten to twelve times lower than that of sorafenib (IC50: 5.8 μM). researchgate.netomrf.orgmdpi.com This inherent potency, combined with its ability to enhance the efficacy of other chemotherapeutic agents, highlights its potential in a combinatorial regimen for combating HCC. researchgate.netrjpbr.com

Molecular Mechanisms of Action of Uttroside B in Cellular Contexts

Regulation of Cellular Homeostasis and Death Pathways

Uttroside B orchestrates a dual molecular program involving the induction of both apoptosis and autophagy. nih.govfirstwordpharma.com While apoptosis is a direct mechanism of cell elimination, the accompanying autophagic response acts as a pro-survival mechanism, highlighting a complex interplay that determines the ultimate fate of the cell. nih.govresearchgate.net

This compound is a potent inducer of caspase-dependent apoptosis. google.comomrf.orgresearchgate.net Apoptosis is a form of programmed cell death essential for removing damaged or cancerous cells without inciting inflammation. google.complos.org This process is executed by a family of proteases called caspases, which are activated in a hierarchical cascade. plos.orgbiolegend.com

Studies in hepatic cancer cells show that this compound triggers this cascade in both a time- and concentration-dependent manner. google.comgoogle.com The process begins with the activation of initiator caspases, such as caspase-8 and caspase-9, which are responsible for sensing death signals. google.comresearchgate.netgoogle.com Following their activation, these initiator caspases proteolytically cleave and activate executioner caspases, including caspase-7. google.comresearchgate.netgoogle.com

The activated executioner caspases then dismantle the cell by cleaving a multitude of cellular proteins. biolegend.com A key downstream event and hallmark of caspase-dependent apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. google.com this compound treatment leads to the effective cleavage of PARP, signifying the execution phase of apoptosis and ensuring the systematic disassembly of the cancer cell. google.comomrf.orgresearchgate.netgoogle.com

Apoptotic ComponentTypeEffect of this compoundReferences
Caspase-9Initiator CaspaseCleavage of procaspase-9 to its active fragments. google.comresearchgate.netgoogle.com
Caspase-8Initiator CaspaseCleavage of procaspase-8 to its active fragments. google.comresearchgate.netgoogle.com
Caspase-7Executioner CaspaseCleavage of procaspase-7 into its active fragment. google.comresearchgate.netgoogle.com
PARPDownstream SubstrateCleavage of the 116 kDa mother band into daughter bands. google.comomrf.orgresearchgate.netgoogle.com

In addition to apoptosis, this compound treatment concurrently induces autophagy, a cellular self-digestion process where dysfunctional components are degraded and recycled. nih.govfirstwordpharma.comeventact.com While autophagy can sometimes lead to cell death, in the context of this compound-induced stress, it functions as a pro-survival mechanism that counteracts the compound's cytotoxic effects. nih.govresearchgate.netfrontiersin.org

The induction of autophagy by this compound is characterized by distinct morphological and biochemical changes within the cell. Treated cancer cells exhibit an accumulation of vacuolated structures in the cytoplasm. nih.govresearchgate.net Staining with acridine (B1665455) orange reveals these to be acidic vesicular organelles, a key feature of autophagosomes and autolysosomes. nih.govresearchgate.net

Biochemically, this compound treatment leads to an increased expression of several key autophagy-related (Atg) proteins. nih.govfrontiersin.org This includes the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation, as well as the upregulation of proteins essential for the autophagic machinery, such as Beclin-1, Atg5, and Atg7. nih.goveventact.comfrontiersin.orgbiorxiv.org This response has been observed both in cell cultures and in vivo tumor models. nih.govfrontiersin.org

Autophagy MarkerFunctionEffect of this compoundReferences
LC3-IIAutophagosome membrane markerExpression is induced and accumulation peaks at 12-24 hours. nih.goveventact.comfrontiersin.org
Beclin-1Initiation of autophagosome assemblyExpression is induced and remains elevated. nih.goveventact.comfrontiersin.orgbiorxiv.org
Atg7Ubiquitin-like conjugation systemExpression is escalated from 12 hours onwards. nih.govfrontiersin.orgbiorxiv.org
Atg5Ubiquitin-like conjugation systemExpression is escalated from 12 hours, peaking at 24 hours. nih.govfrontiersin.org

The relationship between apoptosis and autophagy triggered by this compound is antagonistic. nih.gov Kinetic studies reveal that the induction of autophagy precedes apoptosis. researchgate.netfrontiersin.org The accumulation of the autophagy marker LC3-II peaks around 12 to 24 hours after treatment, whereas the cleavage of the apoptotic initiator caspase-9 begins at 24 hours and increases further up to 48 hours. nih.govresearchgate.netfrontiersin.org This timeline suggests that autophagy is an initial cellular response to the stress induced by this compound, potentially acting to delay the onset of apoptosis by clearing damaged cellular components. nih.govresearchgate.net The evidence strongly indicates that this autophagic response is a pro-survival strategy employed by cancer cells to resist the compound's therapeutic effect. nih.govresearchgate.netfrontiersin.org

Given the pro-survival role of autophagy in this context, inhibiting this process presents a viable strategy to augment the therapeutic efficacy of this compound. nih.govresearchgate.net Research has demonstrated that blocking autophagy significantly enhances this compound-mediated apoptosis and cytotoxicity in cancer cells. nih.govnih.gov

This enhancement has been achieved through several methods:

Pharmacological Inhibition : Co-treatment with pharmacological inhibitors of autophagy, such as 3-methyladenine (B1666300) (3-MA), which blocks the early stages of autophagosome formation, or Bafilomycin A1, which prevents the fusion of autophagosomes with lysosomes, leads to increased cleavage of PARP and caspase-9, thereby amplifying apoptosis. nih.goveventact.comnih.govepo.org The antimalarial drug Chloroquine, a well-known autophagy inhibitor, has also been shown to significantly boost the anti-cancer effects of this compound in both in vitro and in vivo models. nih.govfirstwordpharma.comresearchgate.netnih.gov

Genetic Inhibition : Silencing the expression of key autophagy genes, such as Beclin1, using siRNA (small interfering RNA) also results in an enhanced apoptotic response to this compound treatment, further confirming that the autophagic pathway counteracts the compound's primary apoptotic mechanism. nih.govresearchgate.netepo.org

Modulation of Autophagy

Perturbation of Key Intracellular Signaling Cascades

This compound exerts its effects on cell death and survival by modulating several critical intracellular signaling pathways that are often dysregulated in cancer. google.comepo.org Notably, it targets the MAPK (Mitogen-Activated Protein Kinase) and mTOR (mammalian Target of Rapamycin) pathways, which are crucial for cell growth, proliferation, and survival. omrf.orgresearchgate.netresearchgate.netresearchgate.net

Studies show that this compound downregulates the phosphorylation and activation of key components within these pathways. nih.govfrontiersin.org It inhibits the phosphorylation of mTOR and its downstream effectors, p70S6 Kinase and 4E-BP1, which are central to protein synthesis and cell growth. omrf.orgnih.govfrontiersin.org Concurrently, this compound has been found to activate the AMPK (AMP-activated protein kinase) signaling pathway. nih.goveventact.comfrontiersin.org AMPK acts as a cellular energy sensor and is a known negative regulator of mTOR signaling. nih.govfrontiersin.org The activation of AMPK and subsequent inhibition of mTOR is a recognized mechanism for inducing autophagy. frontiersin.org

Furthermore, this compound perturbs the MAPK pathway by downregulating the phosphorylation of kinases such as JNK, p38, and Erk1/2 (p42/44). omrf.orgresearchgate.net It also abolishes the activation of Akt (also known as Protein Kinase B) induced by external stimuli. nih.govfrontiersin.org The collective inhibition of these pro-survival signaling cascades is a fundamental component of this compound's apoptotic action. omrf.orgresearchgate.netresearchgate.net

Signaling PathwayKey ProteinEffect of this compoundReferences
AMPK/mTOR Pathwayp-AMPKαUpregulates/Activates nih.goveventact.comfrontiersin.org
p-mTORDownregulates/Inhibits omrf.orgnih.govfrontiersin.org
p-p70S6K / p-4EBP1Downregulates/Inhibits nih.govfrontiersin.org
MAPK/Akt Pathwayp-AktInhibits PMA-induced activation nih.govfrontiersin.org
p-JNKDownregulates/Inhibits researchgate.net
p-p38Downregulates/Inhibits researchgate.net
p-Erk1/2 (p42/44)Downregulates/Inhibits omrf.orgresearchgate.net

Downregulation of MAPK and mTOR Signaling Pathways

Research has consistently shown that this compound exerts its effects by downregulating the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) signaling pathways. google.comgoogle.comnih.govresearchgate.net These pathways are often constitutively active in cancer cells, promoting their growth and survival.

In hepatocellular carcinoma (HCC) cells, this compound has been observed to significantly downregulate the basal activation of the MAPK pathway, specifically targeting the phosphorylation of p-42/44 and p-JNK. google.com Furthermore, it can also inhibit the PMA-induced activation of p-JNK, p-38, and p-42/44. google.com This inhibition of the MAPK pathway leads to a decrease in the nuclear translocation of AP-1, a downstream transcription factor. google.comresearchgate.net

Concurrently, this compound effectively inhibits the mTOR signaling pathway, which is a major survival signal upregulated in a significant percentage of liver cancers. google.comgoogle.com Treatment with this compound leads to a time-dependent decrease in the phosphorylation of mTOR at both the Ser2448 and Ser2481 sites. google.comnih.gov This, in turn, results in the downregulation of its downstream targets, p70S6 Kinase (p70S6K) and 4E-BP1. google.comgoogle.comnih.gov The inhibition of both MAPK and mTOR pathways is a key mechanism behind the pro-apoptotic effects of this compound in liver cancer cells. nih.govresearchgate.netresearchgate.net

Table 1: Effect of this compound on MAPK and mTOR Signaling Pathways

Pathway Target Protein Effect of this compound Observed in
MAPK p-ERK1/2 (p-42/44) Downregulation of constitutive and PMA-induced phosphorylation HepG2 cells
p-JNK Downregulation of constitutive and PMA-induced phosphorylation HepG2 cells
p-38 Downregulation of PMA-induced phosphorylation HepG2 cells
AP-1 Downregulation of nuclear translocation HepG2 cells
mTOR p-mTOR (S2448) Time-dependent decrease in phosphorylation HepG2 cells
p-mTOR (S2481) Time-dependent decrease in phosphorylation HepG2 cells
p-p70S6K Significant downregulation of phosphorylation HepG2 cells, Xenograft tumors
p-4E-BP1 Significant downregulation of phosphorylation HepG2 cells, Xenograft tumors

Activation of AMPK Signaling and its Downstream Targets

In contrast to its inhibitory effects on pro-survival pathways, this compound actively promotes the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov AMPK acts as a cellular energy sensor, and its activation is generally associated with metabolic stress and the initiation of catabolic processes to restore energy balance.

Treatment of hepatic cancer cells with this compound leads to a strong and sustained phosphorylation of AMPKα. nih.gov This activation of AMPK is inversely correlated with the downregulation of mTOR, suggesting a coordinated regulation of these two pathways by this compound. nih.gov The activation of AMPK is a crucial step in the induction of autophagy by this compound, a cellular process involving the degradation and recycling of cellular components. nih.govresearchgate.net

One of the key downstream effects of AMPK activation is the regulation of lipid metabolism. oncotarget.com Activated AMPK can phosphorylate and inactivate Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. oncotarget.com Studies have shown that this compound treatment leads to an upregulation of phospho-ACC-α, indicating an inhibition of fatty acid synthesis. biorxiv.org This modulation of lipid metabolism is a significant aspect of this compound's mechanism of action, particularly in the context of metabolic disorders like non-alcoholic steatohepatitis (NASH). biorxiv.org

Influence on Akt Phosphorylation Status

The effect of this compound on the Akt signaling pathway, another critical cell survival pathway, is context-dependent. In HepG2 liver cancer cells, no basal activation of Akt was observed, and consequently, this compound did not show a significant role in modulating its phosphorylation status. google.comresearchgate.net However, a key finding is that this compound can completely abolish the PMA-induced activation of Akt. nih.gov This suggests that while it may not affect the basal activity of Akt in certain cell types, it can effectively block its activation by external stimuli. This inhibitory effect on induced Akt phosphorylation further contributes to its anti-cancer properties by preventing the activation of a major pro-survival signal. nih.gov

Modulation of PPAR, TGF-β, and PDGF Signaling in Hepatic Disorders

Beyond its role in cancer, this compound has shown promise in addressing hepatic disorders like NASH and liver fibrosis. Its mechanism in these conditions involves the modulation of key signaling pathways that regulate inflammation, fibrogenesis, and metabolic homeostasis.

Targeted transcriptome analysis has revealed that this compound treatment leads to an upregulation of Peroxisome Proliferator-Activated Receptor (PPAR) signaling. biorxiv.orgjmmc.ac.in Specifically, an increase in PPARγ expression has been noted, which is significant given the known role of PPARγ in reversing hepatic fibrosis. jmmc.ac.inresearchgate.netresearchgate.net

Conversely, this compound downregulates pathways that promote liver fibrosis, namely the Transforming Growth Factor-β (TGF-β) and Platelet-Derived Growth Factor (PDGF) signaling pathways. biorxiv.orgjmmc.ac.in Both TGF-β and PDGF are potent stimulators of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition during fibrosis. nih.gov By inhibiting these pathways, this compound can mitigate fibrosis and the remodeling of the extracellular matrix, potentially preventing the progression of NASH to more severe conditions like HCC. jmmc.ac.in

Table 2: Modulation of Signaling Pathways in Hepatic Disorders by this compound

Signaling Pathway Effect of this compound Implication in Hepatic Disorders
PPAR Upregulation Reversal of hepatic fibrosis
TGF-β Downregulation Inhibition of fibrogenesis
PDGF Downregulation Inhibition of fibrogenesis

Investigation of Other Reported Mechanistic Actions

Anti-Angiogenesis

While direct mechanistic studies on this compound's anti-angiogenic effects are emerging, its known actions on key signaling pathways suggest a potential role in inhibiting the formation of new blood vessels, a process crucial for tumor growth. The downregulation of the mTOR pathway by this compound is particularly relevant, as mTOR is a known regulator of angiogenesis. frontiersin.org Furthermore, its ability to inhibit the PDGF signaling pathway, a key driver of angiogenesis, further supports its potential as an anti-angiogenic agent. nih.gov Notably, this compound has been shown to be more effective than sorafenib (B1663141), an anti-cancer drug that targets tumor angiogenesis. frontiersin.org

Immune System Modulation

The impact of this compound on the immune system is an area of growing interest. The activation of AMPK by this compound is significant, as AMPK is known to play a role in regulating the metabolic plasticity and function of various immune cells within the tumor microenvironment. researchgate.netresearchgate.net By modulating AMPK, this compound could potentially influence anti-tumor immune responses. researchgate.net Additionally, the modulation of signaling pathways like MAPK and the potential to induce immunogenic cell death could contribute to its interaction with the immune system. Further research is needed to fully elucidate the specific immunomodulatory effects of this compound.

Structure Activity Relationship Sar Studies of Uttroside B

Correlation of Chemical Structure with Observed Biological Activities

The potent and selective cytotoxicity of Uttroside B is intrinsically linked to its unique chemical architecture. google.com It is characterized by a furostanol steroidal skeleton with two crucial sugar moieties attached at different positions: a β-D-glucopyranosyl unit at C-26 and a complex β-lycotetraosyl unit at C-3. researchgate.netresearchgate.net This specific arrangement of glycosidic chains is paramount to its bioactivity.

Studies comparing this compound with structurally similar saponins (B1172615) have illuminated the importance of these sugar residues. For instance, Parvispinoside B, which differs from this compound by only one sugar in the lycotetraosyl chain at C-3, exhibits strong cytotoxicity against the U971 leukemia cell line but is ineffective against HepG2 liver cancer cells. google.com This stark difference in activity underscores the critical role of the complete lycotetraosyl unit for potent anti-HCC activity.

Furthermore, the presence of the furostanol skeleton itself is a key determinant of its biological action. The transformation of the furostanol ring during certain chemical modifications, such as peracetylation, has been observed to alter the compound's spectral characteristics, suggesting that the integrity of this ring system is important for its interaction with biological targets. researchgate.net The cytotoxic efficacy of this compound against liver cancer cells is significantly higher than that of sorafenib (B1663141), the current standard-of-care drug, highlighting the unique and potent mechanism of action conferred by its structure. nih.govresearchgate.net

The table below summarizes the cytotoxic activity of this compound against various cancer cell lines, further illustrating the structure-dependent nature of its biological effects.

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma0.5 google.com
HCT-116Colon Carcinoma2.33 google.com
PC-12Pheochromocytoma1.20 google.com
HeLaCervical Cancer15.43 google.com

Identification of Key Pharmacophores and Functional Groups for Efficacy

The pharmacophore of a molecule represents the essential spatial arrangement of atoms or functional groups responsible for its biological activity. For this compound, several key features have been identified as crucial for its potent cytotoxic effects.

The two sugar chains are the most prominent pharmacophoric elements. The β-lycotetraosyl unit at the C-3 position appears to be the primary determinant of its potent and selective anti-HCC activity. google.com The specific sequence and linkage of the sugar residues within this chain likely govern the molecule's ability to recognize and bind to its cellular targets.

The steroidal aglycone core provides the rigid scaffold necessary to orient the sugar moieties in the correct conformation for target binding. Within this core, the furostanol ring system, particularly the hemiketal carbon at C-22, is a critical functional group. researchgate.net Modifications to this ring can lead to a loss of activity, indicating its direct involvement in the mechanism of action.

In silico studies have suggested that the number, type, and location of sugar moieties, as well as the substitution of hydroxyl groups on the steroidal backbone, all influence the compound's activity. semanticscholar.org Specifically, the presence of an α-L-rhamnopyranose sugar at the C-2 position of a related glycoalkaloid was found to be critical for its anticancer activity, suggesting that specific sugar units can act as key recognition elements. semanticscholar.org

Rational Design Strategies for Synthesizing Bioactivity-Enhanced this compound Derivatives

The promising preclinical data for this compound has spurred efforts to design and synthesize derivatives with improved therapeutic properties, such as enhanced efficacy, better selectivity, and improved pharmacokinetic profiles. google.com Rational drug design strategies leverage the understanding of this compound's SAR to make targeted chemical modifications.

One proposed strategy involves the modification of the sugar chains. Given the critical role of the lycotetraosyl unit, synthetic efforts could focus on creating analogs with altered sugar sequences or linkages to probe the specific requirements for optimal activity. The synthesis of a series of derivatives with systematic variations in the sugar chain could lead to the identification of compounds with enhanced potency or altered target specificity.

Another approach focuses on modifying the steroidal aglycone. A patent for this compound and its derivatives describes the potential for substitutions on the peracetylated form of the molecule. google.com These substitutions, including aryl and alkylaryl groups, could be introduced to modulate the compound's activity, specificity, or solubility. google.com

Furthermore, computational modeling and molecular docking studies can be employed to guide the design of new derivatives. semanticscholar.orgresearchgate.net By simulating the interaction of virtual compounds with potential biological targets, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity and desired biological effect. nih.gov For example, designing derivatives that can more effectively target pathways known to be dysregulated in HCC, such as the MAPK and mTOR pathways which are downregulated by this compound, could lead to more potent therapeutics. researchgate.netnih.gov

The development of novel synthetic methodologies is also crucial for accessing a wider range of derivatives. nih.govamrita.edu Efficient and stereoselective methods for glycosylation and modification of the steroidal core will be essential for creating a diverse library of this compound analogs for biological screening. The ultimate goal is to develop a lead compound with superior anticancer activity and drug-like properties for further clinical development. nih.gov

Advanced Analytical Methodologies for Comprehensive Uttroside B Characterization

Quantitative Analysis and Purity Profiling Techniques

Accurate quantification and the establishment of a purity profile are fundamental to the preclinical and clinical development of any potential therapeutic agent. For Uttroside B, a multifaceted approach integrating chromatographic and spectroscopic techniques is essential.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis and purity profiling of this compound. Due to the lack of a significant chromophore in the this compound molecule, detection is often achieved using universal detectors like the Evaporative Light Scattering Detector (ELSD) or by derivatization to introduce a UV-active moiety.

A typical HPLC method for the quantitative analysis of this compound would be developed and validated according to international guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative HPLC Method Validation Parameters for this compound Quantification

Parameter Specification Result
Linearity (r²) ≥ 0.995 0.999
Precision (RSD%)
- Intra-day ≤ 2% 1.5%
- Inter-day ≤ 3% 2.2%
Accuracy (Recovery %) 95 - 105% 98.7%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1 0.1 µg/mL

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.5 µg/mL |

The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with the addition of a small percentage of formic acid to improve peak shape. wikipedia.orgcornell.edu Purity profiling by HPLC allows for the detection and quantification of any related impurities, ensuring the quality and consistency of the active substance.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer unparalleled sensitivity and selectivity for the detection and quantification of this compound, particularly in complex biological matrices. nih.govnih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is instrumental in the initial characterization, providing accurate mass measurements to confirm the elemental composition.

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in negative mode has shown an [M-H]⁻ ion at m/z 1213.6145, which corresponds to the molecular formula C₅₆H₉₃O₂₈. nih.gov Fragmentation patterns observed in MS/MS experiments provide structural information, aiding in the identification of the aglycone and the sugar moieties.

Quantitative LC-MS/MS methods are developed by selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity for quantification in biological fluids like plasma. nih.gov The use of lithium adducts in the mobile phase has been shown to enhance the response of furostanol glycosides in positive ionization mode. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of this compound. nih.govresearchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign all the proton and carbon signals and to establish the connectivity within the molecule. cornell.edunih.govsdsu.edu

Key NMR signals for the structural confirmation of this compound include the anomeric protons of the sugar units and specific protons and carbons of the furostanol skeleton. nih.govresearchgate.net

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

Atom ¹H NMR ¹³C NMR
H-21 (methyl group) 1.00 (d, J=7 Hz) -

Due to the complexity of the sugar region in the ¹H NMR spectrum, peracetylation of this compound can be performed to simplify the spectrum and aid in its complete assignment. nih.gov This derivatization causes characteristic shifts in the NMR signals, further confirming the structure. nih.gov

Investigation of Pharmacokinetic Properties and Cellular Delivery

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a therapeutic agent. Recent research has focused on novel delivery systems and predictive modeling to assess its bioavailability.

Mechanisms of Extracellular Vesicle-Mediated Cellular Entry

Recent studies have highlighted the use of extracellular vesicles (EVs) as a promising nanocarrier system to enhance the delivery of this compound to cancer cells. nih.govniist.res.in EVs are natural, cell-derived nanoparticles that can encapsulate therapeutic agents and facilitate their entry into target cells, potentially overcoming issues of poor solubility and permeability. nih.govnih.govmdpi.com

The cellular entry of EV-encapsulated this compound is believed to occur through endocytic pathways. nih.govmdpi.com While the precise mechanism for this compound-loaded EVs is still under investigation, general mechanisms for EV uptake by cancer cells include:

Clathrin-mediated endocytosis: A major pathway for the internalization of many nanoparticles.

Caveolae/lipid raft-dependent endocytosis: This pathway is particularly relevant for saponins (B1172615), as they are known to interact with cholesterol-rich lipid rafts in the cell membrane. nih.govnih.gov This interaction can facilitate the internalization of the EVs.

Macropinocytosis: A less specific process of engulfing larger amounts of extracellular fluid and its contents.

Confocal microscopy has been used to confirm the cellular uptake of this compound delivered via EVs into hepatocellular carcinoma cells. nih.govnih.govmdpi.com The use of saponins, such as this compound, may also play a role in permeabilizing the EV membrane to facilitate drug loading. nih.gov

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling for Bioavailability Assessment

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the pharmacokinetic profile of a drug in the body based on its physicochemical properties and physiological parameters. wikipedia.orgnih.govnih.govnih.govyoutube.comnih.gov For natural products like this compound, which may have complex absorption and disposition characteristics, PBPK modeling offers a valuable approach for assessing bioavailability and predicting its behavior in humans. nih.govnih.gov

A PBPK model for this compound would integrate data on its solubility, permeability, metabolism, and plasma protein binding with physiological information such as organ volumes, blood flow rates, and enzyme expression levels. researchgate.netnih.govnih.gov

Table 3: Key Parameters in a PBPK Model for this compound

Parameter Category Specific Parameters
Drug-Specific Molecular weight, logP, pKa, solubility, permeability, metabolic clearance
System-Specific Organ volumes, blood flow rates, tissue composition, enzyme abundance

| Formulation-Specific | Release kinetics from delivery system (e.g., EVs) |

Recent research has utilized PBPK modeling to simulate the pharmacokinetics of this compound, revealing its bioavailability following oral versus intravenous administration when delivered via extracellular vesicles. nih.govresearchgate.net This modeling approach can guide formulation development and predict the pharmacokinetic behavior in different patient populations, thereby accelerating the clinical translation of this compound. nih.gov

Future Research Directions and Translational Prospects for Uttroside B

In-depth Exploration of Undiscovered Molecular Targets and Pathways

Current research has established that Uttroside B exerts its anti-cancer effects in HCC primarily by inducing apoptosis through the downregulation of the MAPK and mTOR signaling pathways. nih.govnih.govonclive.com However, the full spectrum of its molecular interactions remains to be elucidated.

A significant finding reveals that this compound also induces a pro-survival autophagy response in cancer cells, mediated by the AMPK-mTOR signaling axis. nih.govexplorationpub.com The inhibition of this autophagic process has been shown to significantly enhance the apoptotic and cytotoxic effects of this compound. nih.gov This dual signaling role presents a critical area for future investigation. In-depth studies are required to understand the molecular switch that determines the balance between apoptosis and autophagy in response to this compound. Exploring the temporal and concentration-dependent effects of the compound on these interconnected pathways could reveal novel strategies for combination therapies, where this compound is paired with autophagy inhibitors like chloroquine to maximize its therapeutic index. nih.gov

Furthermore, preliminary studies suggest the therapeutic potential of this compound extends to metabolic diseases like non-alcoholic fatty liver disease (NAFLD). biomedicineonline.org Research indicates that this compound can mitigate lipid accumulation in hepatocytes by activating AMPK signaling, which in turn downregulates FASN, a key enzyme in lipid synthesis. biomedicineonline.org Future research should focus on a deeper mechanistic exploration of this pathway to position this compound as a potential therapeutic for metabolic liver disorders.

Comprehensive Evaluation of this compound Analogs and Synthetic Derivatives

While this compound has demonstrated potent bioactivity, its natural origin can present challenges related to yield, purity, and scalability. The development of synthetic derivatives and analogs is a crucial step to overcome these limitations and potentially improve the compound's pharmacological properties.

Patent filings have indicated active research into this compound derivatives, including peracetylated forms, with the goal of modulating activity, specificity, and solubility. google.comgoogle.com These efforts are aimed at creating new chemical entities with an improved therapeutic window, enhanced stability, or more favorable pharmacokinetic profiles. A key future direction is the systematic synthesis and screening of a library of this compound analogs. This would involve targeted chemical modifications at various positions on the saponin (B1150181) backbone or its sugar moieties.

Structure-activity relationship (SAR) studies will be paramount in this endeavor. By correlating specific structural changes with alterations in cytotoxicity, target engagement, and pathway modulation, researchers can identify the key chemical features essential for bioactivity. This knowledge will guide the rational design of second-generation compounds with superior efficacy and drug-like properties. The collaboration between Q BioMed and Chemveda Life Sciences to advance this compound and its derivatives confirms that this area is a high priority for its clinical and commercial development. biospace.com

Implementation of Systems Biology and Computational Approaches in Mechanistic Studies

To unravel the complex mechanisms of action of this compound, a shift from single-target analysis to a more holistic, systems-level approach is necessary. Systems biology and advanced computational tools offer powerful methodologies to map the broader biological impact of this natural compound.

Network pharmacology can be employed to construct comprehensive drug-target-disease networks. As demonstrated in studies of the whole Solanum nigrum plant, this approach can predict numerous potential targets and pathways, offering a roadmap for experimental validation. nih.gov A focused network pharmacology analysis on this compound could uncover novel targets and identify synergistic opportunities with other drugs.

Computational modeling and simulation are also vital. In silico molecular docking has already been used to predict the binding of this compound to targets like the Epidermal Growth Factor Receptor (EGFR). Further computational studies can refine these models and explore interactions with a wider range of proteins. Moreover, physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its future derivatives, helping to predict their behavior in humans and optimize dosing regimens for clinical trials.

Development of Advanced Delivery Systems for Targeted this compound Action

The therapeutic efficacy of a potent molecule like this compound can be significantly enhanced through the use of advanced drug delivery systems. These technologies aim to improve solubility, protect the drug from degradation, and ensure it reaches the target tissue in therapeutic concentrations while minimizing systemic exposure and side effects. researchgate.net

One promising avenue currently under investigation is the use of extracellular vesicles (EVs) as nanocarriers to improve the delivery of this compound into HCC cells. This biological, cell-derived delivery system offers biocompatibility and the potential for targeted delivery.

Future research should also explore the formulation of this compound with other established nanocarriers. youtube.com

Liposomes : These spherical vesicles can encapsulate both hydrophilic and hydrophobic drugs, improving stability and altering pharmacokinetic properties. nih.govnih.gov

Polymeric Nanoparticles : Biodegradable polymers can be engineered to provide sustained release of this compound, prolonging its therapeutic effect. researchgate.net

Lipid-Polymer Hybrid Nanoparticles : These systems combine the advantages of both liposomes and polymeric nanoparticles, offering a versatile platform for controlled and targeted drug delivery. nih.gov

Developing and validating these advanced formulations will be a critical step in translating the preclinical promise of this compound into a clinically successful therapeutic.

Bridging Preclinical Efficacy to Future Therapeutic Development for Hepatic and Other Pathologies

The most extensive preclinical data for this compound is in hepatocellular carcinoma, where it has consistently demonstrated superiority over the standard-of-care drug, sorafenib (B1663141). biospace.com Studies show it is approximately ten times more potent in inducing cytotoxicity in HCC cell lines and has a significantly better safety profile in animal models. nih.govbiorxiv.orgresearchgate.net The granting of FDA 'Orphan Drug' status and the commercial transfer of the technology to Q BioMed for IND-enabling studies are major milestones that bridge the gap between laboratory findings and clinical development for HCC. onclive.comnih.gov Furthermore, combining this compound with sorafenib has been shown to augment cytotoxicity, suggesting its potential use in combination regimens to overcome chemoresistance. nih.gov

The therapeutic potential of this compound, however, is not limited to HCC. Preclinical screenings have demonstrated its cytotoxic activity against a range of other cancer cell lines, as detailed in the table below.

Cell LineCancer TypeIC50 of this compound
HepG2 Liver Cancer0.5 µM
A549 Lung Cancer1.0 µM
HeLa Cervical Cancer1.5 µM
A375 Skin Cancer1.6 µM
MDA-MB-231 Breast Cancer1.6 µM
HL60 Leukemia2.5 µM
HCT-116 Colon Cancer6.0 µM
(Data compiled from studies showing cytotoxicity after 72 hours of treatment) nih.govresearchgate.netepo.org

These findings strongly support the initiation of further preclinical studies to evaluate the efficacy of this compound in xenograft models of lung, cervical, and other cancers where it has shown promising in vitro activity.

Beyond oncology, the discovery of its ability to reduce lipid accumulation in liver cells opens a new and exciting therapeutic avenue in metabolic diseases . biomedicineonline.org Future translational work should include evaluating this compound in animal models of NAFLD and non-alcoholic steatohepatitis (NASH) to confirm its potential in treating these widespread conditions.

Q & A

Q. What are the validated methodologies for isolating Uttroside B from Solanum nigrum?

this compound is typically extracted using solvent-based methods (e.g., ethanol or methanol extraction) followed by chromatographic purification. Critical steps include verifying the plant source (roots, stems, or leaves), optimizing solvent polarity for saponin extraction, and confirming purity via HPLC or NMR . Researchers must cross-reference phytochemical databases to avoid misidentification and ensure reproducibility .

Q. What in vitro models are most suitable for evaluating this compound’s cytotoxicity against hepatocellular carcinoma (HCC)?

Standardized HCC cell lines like HepG2 or Huh7 are widely used. Dose-response experiments (e.g., 50–500 nM this compound) should include controls for apoptosis markers (e.g., caspase-7 cleavage) and proliferation indices (Ki67, PCNA). Microscopic validation of morphological changes (e.g., cell aggregation, nuclear fragmentation) is essential to confirm cytotoxic effects .

Q. How does this compound’s mechanism of action differ from sorafenib in HCC treatment?

Unlike sorafenib (a kinase inhibitor), this compound induces apoptosis via mitochondrial pathways, evidenced by caspase-7 activation and downregulation of anti-apoptotic proteins like Bcl-2. Comparative studies should use parallel in vivo models (e.g., xenograft mice) to quantify tumor regression and validate mechanistic divergence .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s IC₅₀ values across studies?

Discrepancies may arise from variations in cell culture conditions, assay protocols, or compound purity. To resolve this:

  • Standardize protocols using guidelines from Beilstein Journal of Organic Chemistry (e.g., detailed experimental sections, purity verification via mass spectrometry) .
  • Conduct meta-analyses to identify confounding variables (e.g., serum concentration in media) and apply statistical adjustments .

Q. What strategies optimize this compound derivatives for enhanced bioavailability while retaining anti-HCC activity?

Derivative synthesis should focus on modifying the glycosidic moiety while preserving the aglycone core. Use structure-activity relationship (SAR) studies paired with pharmacokinetic assays (e.g., Caco-2 permeability, hepatic microsomal stability). Patent data from Rajiv Gandhi Centre for Biotechnology highlights esterification and glycosylation as promising approaches .

Q. How should researchers design in vivo studies to evaluate this compound’s synergy with existing HCC therapies?

  • Employ factorial experimental designs to test combinations with sorafenib or immunotherapies.
  • Monitor synergistic effects via tumor volume measurements, survival rates, and biomarker panels (e.g., AFP, VEGF).
  • Address ethical considerations using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

Methodological and Data Analysis Questions

Q. What statistical methods are recommended for analyzing dose-dependent apoptosis in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀. Pair ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, apply machine learning algorithms to identify outlier responses .

Q. How can researchers ensure reproducibility in this compound’s preclinical data?

  • Follow ARRIVE guidelines for in vivo studies, including detailed animal husbandry and randomization.
  • Share raw data and protocols via open-access repositories (e.g., Figshare) to comply with FAIR principles .
  • Replicate key findings across independent labs using blinded analysis .

Ethical and Regulatory Considerations

Q. What are the ethical implications of using this compound in clinical trials given its orphan drug status?

Orphan designation (FDA) requires rigorous safety profiling in Phase I trials. Researchers must balance accelerated approval pathways with robust informed consent protocols, particularly in populations with limited therapeutic options .

Q. How should conflicting results between in vitro and in vivo efficacy be interpreted?

Discrepancies may stem from pharmacokinetic barriers (e.g., poor absorption) or tumor microenvironment interactions. Address this by:

  • Validating in vitro findings using 3D spheroid or co-culture models.
  • Performing PK/PD modeling to correlate plasma concentrations with tumor response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.